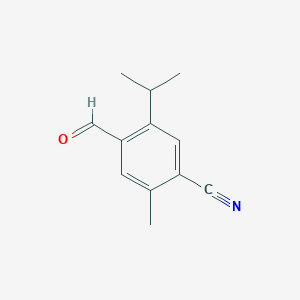
4-Formyl-5-isopropyl-2-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Formyl-5-isopropyl-2-methylbenzonitrile is an organic compound with the molecular formula C12H13NO. It is a derivative of benzonitrile, characterized by the presence of a formyl group, an isopropyl group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-5-isopropyl-2-methylbenzonitrile can be achieved through several methods. One common approach involves the formylation of 5-isopropyl-2-methylbenzonitrile using a formylating agent such as formic acid or formic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C.
Another method involves the use of a Friedel-Crafts acylation reaction, where 5-isopropyl-2-methylbenzonitrile is treated with a formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds at room temperature and yields the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for large-scale applications.
化学反応の分析
Types of Reactions
4-Formyl-5-isopropyl-2-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitration with nitric acid and sulfuric acid at low temperatures; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Carboxy-5-isopropyl-2-methylbenzonitrile.
Reduction: 4-Formyl-5-isopropyl-2-methylbenzylamine.
Substitution: 4-Nitro-5-isopropyl-2-methylbenzonitrile, 4-Bromo-5-isopropyl-2-methylbenzonitrile.
科学的研究の応用
4-Formyl-5-isopropyl-2-methylbenzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of various functionalized derivatives.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate the binding interactions of nitrile-containing compounds with biological macromolecules.
Medicine: It is explored for its potential pharmacological properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and agrochemicals.
作用機序
The mechanism of action of 4-Formyl-5-isopropyl-2-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can engage in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-Formylbenzonitrile
- 5-Isopropyl-2-methylbenzonitrile
- 4-Formyl-2-methylbenzonitrile
Uniqueness
4-Formyl-5-isopropyl-2-methylbenzonitrile is unique due to the presence of both formyl and nitrile groups on the same aromatic ring, along with the isopropyl and methyl substituents. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic and research applications.
特性
CAS番号 |
1244949-17-4 |
|---|---|
分子式 |
C12H13NO |
分子量 |
187.24 g/mol |
IUPAC名 |
4-formyl-2-methyl-5-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C12H13NO/c1-8(2)12-5-10(6-13)9(3)4-11(12)7-14/h4-5,7-8H,1-3H3 |
InChIキー |
UEIQSAMINJNILR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C#N)C(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















